N-Ethyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
N-Ethyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-containing benzamide derivative. Its structure features:
- Ethyl group on the benzamide nitrogen.
- Methoxy substituent at the 2-position of the benzene ring.
- Tetramethyl-1,3,2-dioxaborolane at the 4-position, a boronic ester group widely used in Suzuki-Miyaura cross-coupling reactions .
This compound is of interest in medicinal chemistry, particularly as a building block for kinase inhibitors (e.g., salt-inducible kinase inhibitors) , and in organic synthesis due to its boron-mediated reactivity.
Properties
Molecular Formula |
C16H24BNO4 |
|---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
N-ethyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C16H24BNO4/c1-7-18-14(19)12-9-8-11(10-13(12)20-6)17-21-15(2,3)16(4,5)22-17/h8-10H,7H2,1-6H3,(H,18,19) |
InChI Key |
GADKPWDUQOZZSM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NCC)OC |
Origin of Product |
United States |
Preparation Methods
Borylation of Aromatic Precursors
The core step in preparing the boronate ester is the selective borylation of an aromatic precursor. This is often achieved by:
- Transition Metal-Catalyzed Borylation: Using copper(I) or palladium catalysts to introduce the boronate ester group into the aromatic ring, typically via β-borylation of α,β-unsaturated carbonyl compounds or direct C–H borylation of arenes.
- Pinacol Boronate Ester Formation: The boronic acid intermediate is converted to a more stable pinacol ester by reaction with pinacol (2,3-dimethyl-2,3-butanediol).
A representative catalytic cycle involves Cu(I) catalysis for β-borylation, as described in Jing Sun’s thesis, which includes the use of α,β-unsaturated esters as substrates to yield β-(pinacolato)borolanyl derivatives with high selectivity and yield.
Amidation to Form the Benzamide
The amidation step involves coupling the borylated aromatic intermediate with ethylamine to form the benzamide functionality:
- Activation of Carboxylic Acid or Ester: The aromatic precursor bearing a carboxyl or ester group is activated (e.g., via acid chlorides or coupling reagents).
- Nucleophilic Attack by Ethylamine: Ethylamine reacts with the activated intermediate to form the amide bond.
- Mild Conditions: Amidation is typically performed under mild conditions to preserve the boronate ester, which is sensitive to harsh acidic or basic environments.
Protection and Deprotection of Boronic Esters
Pinacol boronate esters serve as protecting groups for boronic acids during synthesis. However, their deprotection can be challenging:
- Protection: The boronic acid is protected as a pinacol ester to enhance stability and facilitate purification.
- Deprotection: Traditional methods for pinacol deprotection are often unsuitable. A two-step protocol involving diethanolamine (DEA) protection followed by oxidative cleavage with sodium periodate has been developed to remove pinacol groups under mild conditions, preserving sensitive functional groups.
Representative Experimental Data and Yields
| Step | Reaction Type | Conditions / Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| β-Borylation | Cu(I)-catalyzed borylation | α,β-unsaturated ester + B2Pin2, Cu(I) catalyst | ~70-80 | High regioselectivity, mild conditions |
| Saponification/Hydrogenation | Hydrolysis of esters | NaOH, H2, Pd/C | >90 | Converts esters to acids, preserves boronate |
| Amidation | Coupling with ethylamine | EDCI/HOBt or acid chloride + ethylamine | 60-80 | Mild conditions to avoid boronate degradation |
| Pinacol Deprotection | Oxidative cleavage | Diethanolamine protection + NaIO4 | 70-75 | Mild, functional group tolerant |
B2Pin2 = bis(pinacolato)diboron; EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = 1-Hydroxybenzotriazole
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Borylation | Cu(I)-catalyzed β-borylation | α,β-unsaturated esters, B2Pin2, Cu(I) | High selectivity, mild conditions | Requires careful catalyst handling |
| Amidation | Coupling with ethylamine | Acid chloride or coupling agents, ethylamine | Mild, preserves boronate ester | Moderate yields, sensitive to moisture |
| Protection of Boronic Acid | Pinacol ester formation | Pinacol, mild heating | Stabilizes boronic acid, easy purification | Pinacol removal can be challenging |
| Deprotection | Two-step DEA protection and oxidation | Diethanolamine, NaIO4 | Mild, functional group tolerant | Multi-step, requires optimization |
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-Ethyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of enzyme inhibitors and fluorescent probes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-Ethyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound can also participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The following compounds share the benzamide core with a boronic ester group but differ in substituents, influencing their properties and applications:
Table 1: Structural and Functional Comparison
Pharmacokinetic and Physicochemical Properties
- Solubility : Methoxy groups (e.g., 2-OCH₃) generally improve aqueous solubility compared to methyl or fluoro substituents, critical for bioavailability in drug design .
- Stability : Boronic esters are prone to hydrolysis, but tetramethyl dioxaborolane groups offer enhanced stability over pinacol boronate esters .
- Biological Activity : The target compound’s 2-OCH₃ group may enhance selectivity in kinase inhibition by optimizing hydrogen-bonding interactions, as seen in structurally related kinase inhibitors .
Q & A
Q. Q1.1 (Basic): What are the common synthetic routes for preparing N-Ethyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and what challenges arise during its purification?
A: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the reactivity of the tetramethyl dioxaborolane moiety. Key steps include:
- Borylation: Reaction of a halogenated benzamide precursor (e.g., 4-bromo-2-methoxy-N-ethylbenzamide) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) .
- Purification challenges: The boron-containing product often co-elutes with unreacted boronic ester intermediates. Fractional crystallization in hexane/ethyl acetate (3:1) or preparative HPLC with a C18 column is recommended .
Q. Q1.2 (Advanced): How can reaction conditions be optimized to minimize deboronation during cross-coupling reactions involving this compound?
A: Deboronation is a common side reaction due to the labile dioxaborolane group. Strategies include:
- Catalyst selection: Use Pd-XPhos or Pd-SPhos systems, which reduce steric hindrance and improve turnover .
- Solvent control: Employ anhydrous THF or DMF to prevent hydrolysis.
- Temperature modulation: Maintain reactions at 60–80°C; higher temperatures accelerate deboronation .
Structural Characterization and Analytical Discrepancies
Q. Q2.1 (Basic): What spectroscopic techniques are critical for confirming the structure of this compound?
A: Key methods include:
Q. Q2.2 (Advanced): How can conflicting crystallographic data (e.g., bond lengths in the dioxaborolane ring) from different studies be resolved?
A: Discrepancies often arise from variations in crystallization solvents or measurement techniques. To address this:
- Refinement protocols: Apply SHELXL with anisotropic displacement parameters for boron atoms .
- DFT calculations: Compare experimental bond lengths (B–O ~1.36 Å) with theoretical models (e.g., B3LYP/6-31G*) to validate structural integrity .
Reactivity and Functionalization
Q. Q3.1 (Basic): What are the key applications of this compound in medicinal chemistry?
A: The boronate ester serves as a versatile intermediate for:
Q. Q3.2 (Advanced): How does the methoxy group influence regioselectivity in subsequent functionalization reactions?
A: The methoxy group acts as an electron-donating substituent, directing electrophilic aromatic substitution (e.g., nitration, halogenation) to the para position relative to the boronate. Computational studies (e.g., Fukui function analysis) support this selectivity .
Biological Evaluation and Safety
Q. Q4.1 (Basic): What in vitro assays are suitable for evaluating the biological activity of this compound?
A: Standard assays include:
Q. Q4.2 (Advanced): How can mutagenicity risks associated with anomeric amide derivatives be mitigated during handling?
A: While Ames II testing indicates low mutagenicity for this compound (<2-fold revertant increase vs. controls), precautions include:
- PPE: Use nitrile gloves and fume hoods to minimize exposure .
- Waste disposal: Degrade residual compound with aqueous KMnO₄ to oxidize boronate esters .
Data Interpretation and Reproducibility
Q. Q5.1 (Advanced): How should researchers address contradictory results in cross-coupling yields reported across studies?
A: Variability often stems from trace moisture or oxygen in reaction setups. To ensure reproducibility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
